5'-D-Riboflavin-D-glucopyranoside

Description

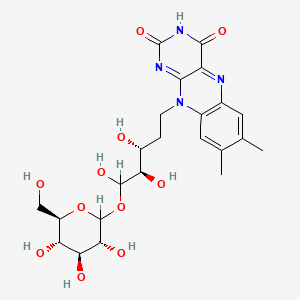

Structure

2D Structure

3D Structure

Properties

CAS No. |

26909-04-6 |

|---|---|

Molecular Formula |

C23H30N4O11 |

Molecular Weight |

538.5 g/mol |

IUPAC Name |

7,8-dimethyl-10-[(3R,4R)-3,4,5-trihydroxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentyl]benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C23H30N4O11/c1-8-5-10-11(6-9(8)2)27(19-14(24-10)20(34)26-23(36)25-19)4-3-12(29)15(30)21(35)38-22-18(33)17(32)16(31)13(7-28)37-22/h5-6,12-13,15-18,21-22,28-33,35H,3-4,7H2,1-2H3,(H,26,34,36)/t12-,13-,15-,16-,17+,18-,21?,22?/m1/s1 |

InChI Key |

RZDFQSPUAVEMSZ-MJOPYBQASA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CCC(C(C(O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC[C@H]([C@H](C(O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CCC(C(C(O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Other CAS No. |

26909-04-6 |

Synonyms |

5'-D-riboflavin-alpha-D-glucopyranoside 5'-D-riboflavin-D-glucopyranoside 5'-D-riboflavin-D-glucopyranoside, (alpha-D)-isomer 5'-D-riboflavin-D-glucopyranoside, (beta-D)-isomer riboflavin glucoside riboflavin, 5'-O-alpha-D-glucopyranosyl riboflavinyl-alpha-D-glycoside |

Origin of Product |

United States |

Natural Occurrence and Distribution of 5 D Riboflavin D Glucopyranoside in Biological Systems

Detection and Isolation in Microbial Systems: Specific Species and Growth Conditions

The formation of riboflavin (B1680620) glycosides has been observed in various microbial systems, particularly in bacteria and molds under specific culture conditions.

Investigations into riboflavin glycoside formation have shown that certain bacteria, such as Leuconostoc mesenteroides, can produce not only 5'-D-riboflavin-α-D-glucopyranoside but also a series of B2-glucosyloligosaccharides from sucrose (B13894) and riboflavin. Other bacteria noted for this capability include Lactobacillus fermenti and Streptococcus bovis.

A notable example of microbial production is seen with the mold Mucor javanicus. When grown in shaking cultures containing maltose (B56501) and riboflavin, this organism produces a significant amount of 5'-D-riboflavin-α-D-glucopyranoside. oup.com The formation of this compound has been studied using washed mycelium of M. javanicus, revealing specific requirements for the glucosyl donor. Maltosyl compounds are effective, whereas other common sugars are inactive. oup.com

The table below summarizes the effectiveness of various carbohydrates as glucosyl donors for the synthesis of 5'-D-riboflavin-α-D-glucopyranoside by Mucor javanicus. oup.com

| Glucosyl Donor | Effectiveness in M. javanicus |

| Maltose | Effective |

| Dextrin | Effective |

| Amylose (B160209) | Effective |

| Soluble Starch | Effective |

| Glucose | Inactive |

| Fructose | Inactive |

| Sucrose | Inactive |

| Lactose | Inactive |

| Dextran | Inactive |

The isolation process from fermentation broths typically involves heating to stop enzymatic activity, followed by centrifugation. The resulting supernatant is then analyzed for its riboflavin glycoside content using paper chromatography and spectrophotometry. oup.com

Presence and Localization within Plant Tissues and Extracts

While many plants are a primary source of riboflavin for the human diet, the biosynthesis of its glycoside derivatives has been specifically localized to certain tissues and demonstrated using plant-derived enzymes. hu-berlin.de

Research has shown that enzyme preparations from plant grains are capable of synthesizing riboflavin glycosides. oup.com Specifically, enzymes extracted from glutinous millet grains can synthesize various riboflavin glycosides when supplied with riboflavin and different disaccharides. oup.com This demonstrates that glycosyl transfer reactions involving riboflavin occur within the plant kingdom. oup.com

An enzyme preparation from glutinous millet grains was found to produce several distinct riboflavin glycosides, which were isolated in crystalline form. oup.comtandfonline.com Depending on the disaccharide provided, different glycosides were formed:

5'-D-riboflavin-β-D-glucopyranoside was synthesized from cellobiose. oup.comtandfonline.com

5'-D-riboflavin-α-D-galactopyranoside was synthesized from melibiose. oup.comtandfonline.com

5'-D-riboflavin-β-D-galactopyranoside was synthesized from lactose. oup.comtandfonline.com

The isolation and characterization of these compounds from the reaction mixtures confirmed their structure and the versatility of the plant enzymes. oup.com The process for preparing the crude enzyme solution involves grinding the grains, suspending them in a buffer, and precipitating the enzyme with ammonium (B1175870) sulfate. oup.com

Identification in Fungal Systems and Other Eukaryotic Microorganisms

Fungal systems, particularly molds, are significant producers of riboflavin glycosides. Systematic investigations have screened various fungal genera, including Aspergillus, Mucor, Penicillium, and Rhizopus, for their ability to form these compounds. oup.com

Within these genera, several strains belonging to the genus Mucor were observed to have a remarkable capacity for producing 5'-D-riboflavin-α-D-glucopyranoside when grown in a medium containing maltose and riboflavin. oup.com Mucor javanicus has been a model organism for studying the optimal conditions for this production. oup.com

Other flavinogenic fungi have also been identified as producers. Both Ashbya gossypii and Eremothecium ashbyii were found to produce notable amounts of 5'-D-riboflavin-α-D-glucopyranoside in addition to riboflavin when cultured in a maltose-containing medium under shaking conditions. oup.com The production of riboflavin and its derivatives is a key metabolic feature of these organisms, which are used in the industrial fermentation of Vitamin B2. nih.gov

The table below lists the fungal species identified as producers of 5'-D-Riboflavin-D-glucopyranoside.

| Fungal Species | Compound Produced |

| Mucor javanicus | 5'-D-riboflavin-α-D-glucopyranoside |

| Ashbya gossypii | 5'-D-riboflavin-α-D-glucopyranoside |

| Eremothecium ashbyii | 5'-D-riboflavin-α-D-glucopyranoside |

| Other Mucor strains | 5'-D-riboflavin-α-D-glucopyranoside |

| Aspergillus (select strains) | Riboflavin Glycosides |

| Penicillium (select strains) | Riboflavin Glycosides |

| Rhizopus (select strains) | Riboflavin Glycosides |

Biosynthesis and Enzymatic Pathways for 5 D Riboflavin D Glucopyranoside Formation

Characterization of Precursor Utilization and Metabolic Flux towards Glycosylation

Riboflavin (B1680620) itself is synthesized from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate (Ru5P). nih.govresearchgate.netasm.orgnih.gov These precursors are products of the purine (B94841) biosynthesis pathway and the pentose (B10789219) phosphate (B84403) pathway (PPP), respectively. nih.govresearchgate.net The flux of glucose through the PPP is therefore a critical determinant of Ru5P availability. nih.govnih.gov Metabolic engineering studies in organisms like Bacillus subtilis and Escherichia coli have demonstrated that enhancing the carbon flux towards these precursor pathways can significantly increase riboflavin production. nih.govresearchgate.net For instance, inactivating enzymes that divert Ru5P away from the riboflavin pathway or overexpressing key enzymes in the GTP biosynthesis pathway has proven effective. nih.govresearchgate.net

Once riboflavin is synthesized, the subsequent glycosylation step requires an activated glucose donor, typically a nucleotide sugar like UDP-glucose (UDP-Glc). nih.gov The synthesis of UDP-Glc begins with the phosphorylation of glucose to glucose-6-phosphate, which is then converted to glucose-1-phosphate. nih.gov The enzyme UDP-glucose pyrophosphorylase then catalyzes the reaction of glucose-1-phosphate with UTP to form UDP-Glc. nih.gov Therefore, the metabolic state of the cell, particularly the pools of glucose and high-energy nucleotides, directly influences the supply of the glucosyl donor for the glycosylation of riboflavin. The process of glycosylation is highly sensitive to metabolic fluctuations, creating a direct link between the cell's metabolic status and the formation of glycosylated compounds. frontiersin.org

Table 1: Key Precursors and their Metabolic Origins

| Precursor | Immediate Precursor(s) | Metabolic Pathway |

|---|---|---|

| Riboflavin | Guanosine triphosphate (GTP), Ribulose 5-phosphate (Ru5P) | Purine Biosynthesis, Pentose Phosphate Pathway |

| UDP-glucose | Glucose-1-phosphate, Uridine triphosphate (UTP) | Glycolysis, Nucleotide Sugar Biosynthesis |

Identification and Molecular Characterization of Glycosyltransferases Catalyzing 5'-D-Riboflavin-D-glucopyranoside Synthesis

The critical step in the formation of this compound is the transfer of a glucose moiety from a donor molecule to riboflavin. This reaction is catalyzed by a class of enzymes known as glycosyltransferases (GTs). nih.govmdpi.com Specifically, UDP-glycosyltransferases (UGTs) are a large family of enzymes known to be involved in the glycosylation of a wide array of secondary metabolites in plants, using nucleotide sugars as donors. mdpi.com

While the specific glycosyltransferase responsible for the synthesis of this compound is not extensively characterized in all organisms, studies on similar glycosylation reactions provide a framework for its identification. For example, research on the glycosylation of flavonoids in Rubus chingii Hu led to the identification of 172 UGT genes. mdpi.com Functional characterization of these UGTs can reveal their substrate specificity, including their potential to act on riboflavin. The molecular characterization of such enzymes typically involves gene cloning, expression, and purification, followed by functional assays to confirm their catalytic activity towards riboflavin.

In a study on Trapa bispinosa Roxb., a glycosyltransferase (TbUGGT) was cloned and functionally analyzed, demonstrating its ability to catalyze the formation of a glucoside. nih.gov Such studies provide a methodological blueprint for identifying and characterizing the specific glycosyltransferase involved in this compound synthesis.

Enzymatic Mechanism and Substrate Specificity Analysis

Glycosyltransferases catalyze the formation of glycosidic bonds with either inversion or retention of the stereochemistry at the anomeric carbon of the donor sugar. researchgate.netnih.gov Inverting glycosyltransferases typically employ a direct displacement SN2-like mechanism, often involving a catalytic base such as aspartate or glutamate (B1630785) to deprotonate the acceptor hydroxyl group. researchgate.netnih.gov Retaining glycosyltransferases are thought to proceed through a two-step, double-displacement mechanism or a mechanism involving a short-lived oxocarbenium ion intermediate. researchgate.net

The substrate specificity of glycosyltransferases is a key characteristic. nih.gov These enzymes must recognize both the sugar donor and the acceptor molecule. nih.govnih.gov For the synthesis of this compound, the glycosyltransferase must exhibit specificity for riboflavin as the acceptor and a glucose donor, likely UDP-glucose. nih.gov Studies on other glycosyltransferases have shown that they can have a relaxed or strict substrate specificity. For example, an N-glycosyltransferase from Actinobacillus pleuropneumoniae was found to have a broad sugar donor substrate specificity, accepting various UDP- and GDP-activated sugars. nih.gov

Kinetic analysis, determining parameters like Km and kcat for both the sugar donor and the acceptor, is crucial for understanding the enzyme's efficiency and preference for its substrates. nih.gov Such analyses would be essential to confirm that a candidate glycosyltransferase indeed catalyzes the formation of this compound efficiently.

Genetic Loci and Regulation of Glycosyltransferase Expression

The genes encoding glycosyltransferases are part of large multigene families in many organisms, particularly plants. mdpi.com The location of these genes, or genetic loci, can provide insights into their evolutionary relationships and potential for coordinated regulation with other metabolic pathways. In Escherichia coli, the genes for riboflavin biosynthesis have been mapped to three distinct linkage groups. nih.gov Similarly, identifying the genetic locus of the glycosyltransferase responsible for riboflavin glycosylation would be a key step in understanding its regulation.

The expression of glycosyltransferase genes is often tightly regulated in response to developmental cues and environmental stimuli. mdpi.com This regulation can occur at the transcriptional level, with cis-acting elements in the gene's promoter region controlling its expression. Analysis of these elements can reveal which transcription factors and signaling pathways are involved in controlling the production of the enzyme. For instance, in Medicago truncatula, the expression of genes involved in riboflavin biosynthesis is activated by a transcription factor that is regulated by other proteins in response to iron availability. researchgate.net Similar regulatory networks likely govern the expression of the glycosyltransferase for this compound synthesis.

Investigating Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound is likely controlled at multiple levels to ensure it is produced in the appropriate amounts and at the right time. These regulatory mechanisms can involve both the biosynthesis of the riboflavin precursor and the subsequent glycosylation step.

The regulation of riboflavin biosynthesis itself is well-studied in many organisms. mdpi.com In bacteria like B. subtilis, a key regulatory mechanism is the FMN riboswitch, an RNA element in the 5' untranslated region of the riboflavin operon mRNA that binds to flavin mononucleotide (FMN) and terminates transcription. nih.govnih.govresearchgate.net This feedback repression ensures that riboflavin is not overproduced.

Table 2: Investigated Regulatory Mechanisms in Riboflavin and Glycoside Biosynthesis

| Regulatory Level | Mechanism | Organism/System Studied |

|---|---|---|

| Transcriptional | FMN Riboswitch | Bacillus subtilis |

| Transcriptional | Transcription Factor Activation | Medicago truncatula |

| Substrate Availability | Precursor Pool Fluctuation | General Cellular Metabolism |

Metabolic Fate and Biodegradation of 5 D Riboflavin D Glucopyranoside

Enzymatic Hydrolysis and Deglycosylation Pathways in Biological Systems

The primary step in the metabolic utilization of 5'-D-Riboflavin-D-glucopyranoside is its enzymatic hydrolysis, a process that cleaves the glycosidic bond to release free riboflavin (B1680620) and a glucose molecule. Studies in non-human biological systems, specifically using isolated rat hepatocytes (liver cells), have demonstrated that this deglycosylation occurs upon the compound's entry into the cell. nih.govresearchgate.net

Research on isolated rat liver cells indicates that this compound is transported into the cell via a mechanism that appears distinct from the transporters for free riboflavin or D-glucose. nih.govresearchgate.net Once inside the hepatocyte, the glucoside is efficiently hydrolyzed to yield riboflavin. researchgate.net While the specific enzyme responsible for this hydrolysis in rat liver has not been definitively identified in the available research, it is likely a type of glucosidase. In mammalian tissues, broad-specificity β-glucosidases are known to hydrolyze other vitamin glycosides, such as pyridoxine-5'-β-D-glucoside, suggesting a similar enzymatic pathway could be involved for riboflavin glucosides. nih.gov

The transport and uptake kinetics of this compound (referred to as riboflavin glucoside) have been characterized in isolated rat hepatocytes, as detailed in the table below.

| Parameter | Value | Biological System | Description |

| Apparent Kt | 83.4 ± 12.4 µmol/L | Isolated Rat Hepatocytes | The substrate concentration at which the transport rate is half of the maximum velocity (Vmax), indicating the affinity of the transporter for the glucoside. researchgate.net |

| Vmax | 208.6 ± 17.9 pmol/(106 cells·min) | Isolated Rat Hepatocytes | The maximum rate of uptake of the glucoside into the cells. researchgate.net |

| Initial Uptake (1 min) | 2.90 ± 0.29 pmol/106 cells | Isolated Rat Hepatocytes | The amount of 1 µmol/L [3H]riboflavin glucoside taken up by the cells in the first minute, which was higher than for free riboflavin. researchgate.net |

| 60 min Accumulation | Significantly lower than free riboflavin | Isolated Rat Hepatocytes | Despite a higher initial uptake rate, the total accumulation of the glucoside after one hour was less than that of free riboflavin, likely due to its rapid intracellular hydrolysis. researchgate.net |

Subsequent Metabolism of Riboflavin and Glucose Moieties

Following the hydrolysis of this compound, the resulting riboflavin and glucose molecules enter their respective core metabolic pathways.

Riboflavin Metabolism: The liberated riboflavin is sequentially converted into its biologically active coenzyme forms, FMN and FAD. youtube.com This is a two-step intracellular process:

Phosphorylation to FMN: The enzyme riboflavin kinase (or flavokinase) catalyzes the ATP-dependent phosphorylation of riboflavin to produce flavin mononucleotide (FMN). nih.govyoutube.com

Adenylylation to FAD: Subsequently, the enzyme FAD synthetase (or FAD pyrophosphorylase) attaches an adenosine (B11128) monophosphate (AMP) moiety from another ATP molecule to FMN, forming flavin adenine (B156593) dinucleotide (FAD). nih.govyoutube.com

These flavocoenzymes, FMN and FAD, are then utilized as essential cofactors by a multitude of flavoproteins that participate in critical metabolic reactions, including the electron transport chain, fatty acid β-oxidation, and the metabolism of other vitamins like B6 and folate. oaepublish.comoregonstate.edu

Glucose Metabolism: The glucose moiety released from the hydrolysis of this compound becomes part of the cell's glucose pool. It can be utilized in various fundamental pathways, most notably glycolysis, to generate ATP, providing cellular energy. It can also be converted into other essential molecules or stored as glycogen. The dietary vitamin riboflavin itself provides crucial substrates that support liver glucose metabolism, particularly during periods of low nutrient availability or fasting in mice. elifesciences.org

Physiological Implications of this compound Turnover in Cellular Contexts (Non-Human)

The key physiological implication is that this glycosylated form of riboflavin serves as an effective and comparable source of the vitamin when compared to free riboflavin. researchgate.net In feeding studies conducted with growing male rats, this compound demonstrated a vitaminic efficiency equivalent to that of unbound riboflavin, supporting normal growth. researchgate.net

The process of uptake and subsequent intracellular hydrolysis ensures that a steady supply of free riboflavin is made available to the cell for the synthesis of FMN and FAD. nih.govresearchgate.net This turnover is crucial for maintaining the pool of flavocoenzymes necessary for the function of over 90 flavoproteins that govern cellular respiration, redox homeostasis, and the metabolism of fats, proteins, and carbohydrates. oaepublish.comresearchgate.net The distinct transport mechanism for the glucoside, which does not appear to compete with free riboflavin or glucose, may represent an alternative pathway for cellular acquisition of this essential vitamin. nih.govresearchgate.net

Chemical and Chemoenzymatic Synthetic Methodologies for 5 D Riboflavin D Glucopyranoside and Derivative Research

Chemoenzymatic Synthesis of 5'-D-Riboflavin-D-glucopyranoside Using Biocatalysts

Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild conditions. For the glycosylation of riboflavin (B1680620), transglycosylating enzymes such as phosphorylases and glucanotransferases are particularly valuable. These biocatalysts can transfer a glucose unit from an inexpensive donor substrate, like sucrose (B13894) or starch, directly to the 5'-hydroxyl group of the riboflavin molecule. nih.govmdpi.commdpi.com

Sucrose phosphorylase (SPase), found in bacteria like Bifidobacterium adolescentis, is a versatile enzyme that catalyzes the transfer of a glucosyl group from sucrose to a wide range of acceptor molecules. nih.govmdpi.comresearchgate.net The reaction mechanism involves a covalent glucosyl-enzyme intermediate, which can be intercepted by an acceptor other than phosphate (B84403), such as the primary alcohol of the ribityl side chain of riboflavin. mdpi.com While native SPase may have limitations, protein engineering, such as the Q345F point mutation in Bifidobacterium adolescentis SPase, has been shown to dramatically improve glucosylation efficiency for complex polyphenolic substrates, a strategy that holds promise for riboflavin glycosylation. rsc.org

Another important class of enzymes is cyclodextrin (B1172386) glucanotransferase (CGTase). These enzymes, typically sourced from Bacillus species, catalyze the transfer of glucose units from starch. nih.govnih.gov CGTases are known for their transglycosylation capabilities and can be employed to synthesize various glycosides. The enzyme's action results in the formation of an α-glycosidic bond, yielding 5'-O-α-D-glucopyranosyl-riboflavin.

The primary advantage of these biocatalytic methods is the high regioselectivity for the 5'-primary hydroxyl group of the ribityl chain, which circumvents the need for complex protection and deprotection steps often required in classical chemical synthesis. nih.gov

| Biocatalyst | Enzyme Commission (EC) Number | Source Organism (Example) | Donor Substrate | Acceptor Substrate | Product |

| Sucrose Phosphorylase | EC 2.4.1.7 | Bifidobacterium adolescentis | Sucrose | Riboflavin | This compound |

| Cyclodextrin Glucanotransferase | EC 2.4.1.19 | Bacillus sp. | Soluble Starch | Riboflavin | This compound |

Chemical Synthesis Strategies for Selective Glycosylation of Riboflavin

Purely chemical synthesis of this compound requires a strategic approach to achieve selective glycosylation at the desired 5'-position of the ribityl side chain, given the presence of other secondary hydroxyl groups (at C-2', C-3', and C-4'). wiley-vch.de This is typically accomplished through a multi-step process involving the use of protecting groups to temporarily mask the more reactive secondary hydroxyls. nih.govwiley-vch.de

A common strategy involves the selective protection of the vicinal 2'- and 3'-hydroxyl groups by forming a cyclic acetal, such as an isopropylidene group. This directs the subsequent glycosylation reaction to the primary 5'-hydroxyl group. The synthesis of a similar compound, 5'-O-β-D-glucopyranosyl-ribavirin, illustrates this principle effectively. nih.gov In that case, 2',3'-O-isopropylideneribavirin was used as the key intermediate to ensure glycosylation occurred at the 5'-position. nih.gov

The general synthetic route for this compound can be outlined as follows:

Protection: Riboflavin is reacted with an acetone (B3395972) source under acidic catalysis to form 2',3'-O-isopropylidene-riboflavin. This step masks the two adjacent secondary hydroxyls.

Glycosylation: The protected riboflavin is then coupled with a glycosyl donor, such as tetra-O-acetyl-α-D-glucopyranosyl bromide, under Koenigs-Knorr conditions. nih.gov This reaction, often promoted by silver salts (e.g., silver carbonate, silver perchlorate), forms the glycosidic bond at the free 5'-hydroxyl position. nih.gov

Deprotection: In the final step, the acetyl protecting groups on the glucose moiety are removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol), and the isopropylidene group on the ribityl chain is removed by acid hydrolysis to yield the final product, this compound.

This protecting group strategy is fundamental in carbohydrate chemistry to control regioselectivity and is widely applicable for the synthesis of complex glycosides. nih.gov

| Step | Description | Key Reagents | Intermediate/Product |

| 1. Protection | Masking of the 2' and 3' hydroxyl groups of the ribityl chain. | Riboflavin, Acetone, Acid catalyst | 2',3'-O-Isopropylidene-riboflavin |

| 2. Glycosylation | Coupling of the protected riboflavin with an activated glucose donor. | Tetra-O-acetyl-α-D-glucopyranosyl bromide, Silver perchlorate | Protected Riboflavin Glucoside |

| 3. Deprotection | Removal of all protecting groups (acetyl and isopropylidene). | Sodium methoxide (for deacetylation), Aqueous acid (for de-ketalization) | This compound |

Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies (Non-Human Models)

The design and synthesis of analogues of riboflavin and its derivatives are crucial for conducting structure-activity relationship (SAR) studies. These studies help to elucidate the molecular basis of biological activity and can lead to the development of compounds with enhanced or novel properties, such as antimicrobial agents. nih.govresearchgate.net

One area of significant interest is the development of riboflavin analogues as antimycobacterial agents, targeting the riboflavin biosynthetic pathway in pathogens like Mycobacterium tuberculosis, which is absent in humans. nih.gov In one such study, a series of riboflavin derivatives were synthesized by modifying the isoalloxazine ring. The synthesized compounds were then screened for their antimycobacterial activity. The results indicated that specific substitutions on the flavin ring system significantly influenced their inhibitory potency. nih.gov For example, compound 5a from the study, a derivative with modifications on the ring system, showed a minimum inhibitory concentration (MIC₉₉) of 6.25 µM against M. tuberculosis and a selectivity index of 10.7, making it a promising lead for further development. nih.gov Molecular docking studies suggested that these analogues may act by binding to the flavin mononucleotide (FMN) riboswitch, thereby repressing riboflavin biosynthesis. nih.gov

Another classic SAR approach involves studying the binding affinity of various flavin derivatives to specific proteins. Research on the riboflavin-binding protein from egg white, a non-human model system, has provided valuable thermodynamic and kinetic data on how structural changes in the flavin molecule affect protein binding. nih.gov Such studies are fundamental to understanding the structural requirements for molecular recognition and transport.

By systematically modifying the structure of this compound—for instance, by altering the sugar moiety, changing the anomeric configuration of the glycosidic bond, or further substituting the isoalloxazine ring—researchers can probe the specific interactions that govern its biological effects in various non-human models.

| Compound/Analogue | Structural Modification (Relative to Riboflavin) | Biological Activity Metric (Example) | Model System |

| Compound 1a nih.gov | Modification of isoalloxazine ring | MIC₉₉ = 12.5 µM | Mycobacterium tuberculosis |

| Compound 1b nih.gov | Modification of isoalloxazine ring | MIC₉₉ = 25 µM | Mycobacterium tuberculosis |

| Compound 3a nih.gov | Modification of isoalloxazine ring | MIC₉₉ = 12.5 µM | Mycobacterium tuberculosis |

| Compound 5a nih.gov | Modification of isoalloxazine ring | MIC₉₉ = 6.25 µM | Mycobacterium tuberculosis |

| Various Flavin Derivatives nih.gov | Modifications at N(3), C(2), C(4), N(10), C(7), C(8) | Binding affinity (Kd) | Egg White Riboflavin-Binding Protein |

Biological Roles and Physiological Functions of 5 D Riboflavin D Glucopyranoside in Non Human Systems

Functional Significance in Microbial Growth, Development, and Stress Responses

Riboflavin (B1680620) is a vital micronutrient for most microorganisms, where it serves as the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). nih.gov These flavocoenzymes are indispensable for a vast array of metabolic redox reactions that drive cellular energy production, including the metabolism of carbohydrates, lipids, and proteins. nih.gov The biosynthesis of riboflavin itself is a complex process starting from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate (Ru5P). nih.govyoutube.com

While information specifically on 5'-D-Riboflavin-D-glucopyranoside is limited, research has shown that certain microbes can produce glycosylated forms of riboflavin. Notably, several strains of the mold Mucor have been observed to produce 5'-d-riboflavin-α-d-glucopyranoside when cultured in a medium containing maltose (B56501) and riboflavin. oup.com This suggests that some fungi possess the enzymatic machinery to attach sugar moieties to riboflavin.

The functional purpose of this glycosylation in microbes is thought to be multifaceted:

Storage and Sequestration: It may serve as a water-soluble, stable storage form of riboflavin, allowing the cell to accumulate a reserve of this vital vitamin without disrupting osmotic balance or intracellular biochemical pathways.

Modulation of Activity: By blocking the 5'-hydroxyl group, glycosylation prevents the conversion of riboflavin to FMN by riboflavin kinase, effectively inactivating it until the glucose is cleaved. This could be a mechanism to regulate the levels of active flavocoenzymes.

Stress Response: Riboflavin overproduction is a known stress response in some microorganisms, particularly under conditions of iron limitation or oxidative stress. nih.gov In flavinogenic yeasts and bacteria, excess riboflavin may act as an electron donor for iron reduction, enhancing its bioavailability. nih.gov The conversion of excess riboflavin to its glucoside could be a mechanism to manage this overproduction.

The table below summarizes the roles of the parent compound, riboflavin, in various microorganisms, which provides context for the potential functions of its glucoside derivative.

| Microorganism | Role/Interaction with Riboflavin | Reference(s) |

| Bacillus subtilis | A well-known industrial producer of riboflavin; biosynthesis is regulated by a riboswitch mechanism. | nih.gov |

| Ashbya gossypii | A filamentous fungus used for large-scale industrial production of riboflavin. | nih.gov |

| Candida famata | A flavinogenic yeast that overproduces riboflavin under iron-deficient conditions. | nih.gov |

| Sinorhizobium meliloti | Increased riboflavin production enhances alfalfa root colonization. | researchgate.net |

| Mucor javanicus | Capable of producing 5'-d-riboflavin-α-d-glucopyranoside from riboflavin and maltose. | oup.com |

| Mycobacterium tuberculosis | The riboflavin biosynthesis pathway provides metabolites that are recognized by the host immune system (MAIT cells). nih.govresearchgate.net | nih.govresearchgate.net |

Postulated Roles in Plant Metabolism and Defense Mechanisms

Like microbes, plants synthesize their own riboflavin, which is crucial for normal growth, development, and stress responses. nih.govnih.gov Riboflavin acts as a unique signaling molecule in plant defense, capable of inducing systemic resistance against a range of pathogens, including viruses, fungi, and bacteria. apsnet.org Application of riboflavin can "prime" the plant's defense systems, leading to a more robust and rapid response upon pathogen attack, which includes enhanced hydrogen peroxide bursts and callose deposition at the infection site. nih.gov This induced resistance is independent of salicylic (B10762653) acid but requires a functional NPR1 gene, suggesting a distinct signaling pathway. apsnet.orgnih.gov Furthermore, riboflavin is essential for proper seed development in maize, and its overproduction can confer tolerance to osmotic stress. nih.gov

Direct evidence for the natural occurrence of this compound in plants is not available in current literature. However, the glycosylation of vitamin B derivatives is a known phenomenon in the plant kingdom. For instance, pyridoxine-5'-β-D-glucoside is a major form of vitamin B6 found in plant-derived foods. It is therefore plausible that plants also synthesize glycosylated forms of riboflavin.

Based on the known functions of riboflavin and the principles of glycosylation, the postulated roles for this compound in plants include:

A Stable Storage Form: As a water-soluble and stable conjugate, it could represent a stored pool of riboflavin in the vacuole or other compartments. mdpi.com

A Transport Molecule: The glucoside form may be more readily transported throughout the plant via the phloem or xylem to tissues where it is needed.

A Precursor for Defense Signaling: Upon pathogen attack or environmental stress, specific plant enzymes (β-glucosidases) could cleave the glucose molecule, releasing a burst of active riboflavin to initiate the defense signaling cascade. apsnet.orgnih.gov

| Plant System | Observed Effect of Riboflavin Application/Function | Reference(s) |

| Arabidopsis thaliana | Induces systemic resistance against Pseudomonas syringae and Peronospora parasitica. Primes defense responses like H₂O₂ burst and callose deposition. | apsnet.orgnih.gov |

| Tobacco (Nicotiana tabacum) | Induces systemic resistance against Tobacco mosaic virus (TMV) and Alternaria alternata. | apsnet.org |

| Maize (Zea mays) | Essential for endosperm filling and embryo development. Overexpression increases riboflavin levels and confers osmotic tolerance. | nih.gov |

Molecular Interactions of this compound with Specific Cellular Components or Pathways

The molecular interactions of the flavin family are defined by the functions of FMN and FAD as coenzymes. These molecules are critical for the function of a large class of enzymes known as flavoproteins, which catalyze a wide variety of oxidation-reduction reactions central to life. nih.gov

The presence of the glucoside at the 5' position of this compound has a profound impact on its ability to interact with cellular pathways. The primary step in the utilization of riboflavin is its phosphorylation at the 5'-hydroxyl group by riboflavin kinase to form FMN. This FMN can then be adenylated by FAD synthetase to form FAD. youtube.comnih.gov Since the 5'-hydroxyl group is blocked by the glucose molecule in this compound, it cannot serve as a direct substrate for riboflavin kinase and is therefore biochemically inert in these pathways. For it to become active, the glycosidic bond must first be hydrolyzed by a glucosidase enzyme to release free riboflavin.

Enzyme Modulation: Once released, riboflavin's derivatives, FMN and FAD, modulate the activity of numerous enzymes.

FAD is a required cofactor for key enzymes such as glutathione (B108866) reductase, which is central to the cellular antioxidant system by regenerating reduced glutathione. oregonstate.edu It is also essential for methylenetetrahydrofolate reductase (MTHFR) in folate metabolism and kynurenine (B1673888) 3-monooxygenase in the conversion of tryptophan to niacin. oregonstate.edu

FMN is required for the enzyme pyridoxine (B80251) 5'-phosphate oxidase, which is a critical step in the metabolism of vitamin B6. oregonstate.edu It also functions as a coenzyme for methionine synthase reductase, which is involved in regenerating the active form of vitamin B12. oregonstate.edu

Signaling and Non-Human Receptor Binding: A fascinating molecular interaction occurs between intermediates of the microbial riboflavin biosynthesis pathway and the non-human, non-polymorphic MR1 protein. The MR1 molecule presents these vitamin B metabolites, such as 5-amino-6-D-ribitylaminouracil (5-A-RU), to Mucosa-Associated Invariant T (MAIT) cells, a type of innate-like T cell. nih.govresearchgate.net This binding event activates MAIT cells, which play a role in antimicrobial defense. Overexpression of genes in the riboflavin pathway in Mycobacterium tuberculosis potentiates this activation. nih.gov this compound itself is not a known ligand for MR1. It is the specific pyrimidine-based intermediates of the synthesis pathway that are recognized, a process that would be distinct from the metabolism of a pre-formed riboflavin glucoside.

| Pathway/Enzyme | Flavin Cofactor | Biological Function | Reference(s) |

| Mitochondrial Electron Transport Chain (Complex I & II) | FMN, FAD | Cellular respiration and energy (ATP) production. | nih.gov |

| Glutathione Reductase | FAD | Protects against oxidative stress by regenerating antioxidant glutathione. | oregonstate.edu |

| Methylenetetrahydrofolate Reductase (MTHFR) | FAD | Folate metabolism and regulation of homocysteine levels. | oregonstate.edu |

| Pyridoxine 5'-Phosphate Oxidase | FMN | Conversion of vitamin B6 to its active coenzyme form (PLP). | oregonstate.edu |

| Kynurenine 3-monooxygenase | FAD | Synthesis of niacin (vitamin B3) from tryptophan. | oregonstate.edu |

| MR1 (MHC class I-related protein) | Intermediates of riboflavin synthesis (e.g., 5-A-RU) | Binds microbial vitamin B metabolites to activate MAIT cells. | nih.govresearchgate.net |

Advanced Analytical Methodologies for Research on 5 D Riboflavin D Glucopyranoside

Chromatographic Separation and Quantitative Analysis in Complex Biological Matrices (e.g., Fermentation Broths, Cell Lysates)

The accurate quantification of 5'-D-Riboflavin-D-glucopyranoside in intricate biological samples such as fermentation broths or cell lysates is critical for understanding its production and metabolic role. High-Performance Liquid Chromatography (HPLC), especially in a reversed-phase configuration (RP-HPLC), is the cornerstone technique for this purpose. nih.govcabidigitallibrary.org

Sample Preparation and Extraction: Prior to chromatographic analysis, sample preparation is crucial to isolate the target analyte from interfering matrix components. For fermentation broths, initial steps often involve centrifugation or filtration to remove microbial cells and other suspended solids. google.comcsjmu.ac.in Depending on the sample, a heating step may be employed to release cell-bound flavins. csjmu.ac.indissertationtopic.net To solubilize riboflavin (B1680620) and its derivatives, which are sparingly soluble in neutral aqueous solutions, pH adjustments are common. Alkaline conditions (e.g., using NaOH) can dissolve precipitated flavins, while subsequent acidification (e.g., with HCl) can be used for precipitation and purification. dissertationtopic.net For cellular analysis, cell lysis followed by extraction with agents like perchloric acid or trichloroacetic acid is used, often followed by enzymatic treatment with phosphatases to convert FAD and FMN to free riboflavin for total flavin analysis, a principle that could be adapted for deglycosylation studies. uq.edu.au

Chromatographic Systems: RP-HPLC is the most widely applied method for the separation of riboflavin and its vitamers. nih.govscispace.com The separation is typically achieved on stationary phases such as C18, but other column chemistries like phenyl or cyano can also be utilized for specific separation needs. nih.govmdpi.com

Detection is most sensitively accomplished using a fluorescence detector, as the isoalloxazine ring of the flavin structure is naturally fluorescent. cabidigitallibrary.orguq.edu.au Typical excitation wavelengths are around 440-450 nm, with emission monitored at approximately 520-530 nm. uq.edu.aumdpi.com UV-Vis detection at the characteristic absorbance maxima of riboflavin (~268, 372, and 446 nm) is also a viable, though generally less sensitive, alternative. nih.govmdpi.com

The following table summarizes typical chromatographic conditions used for riboflavin analysis, which would be the starting point for developing a validated method for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | Reversed-Phase C18 | Amide-based, end-capped | Phenyl |

| Mobile Phase | Acetonitrile/Phosphate (B84403) Buffer (pH 5) (10:90 v/v) nih.gov | Methanol/Water with Acetate Buffer uq.edu.au | Acetonitrile/Water (Linear Gradient) mdpi.com |

| Detection | Fluorescence (Ex: 450 nm, Em: 510 nm) researchgate.net | Fluorescence (Ex: 447 nm, Em: 517 nm) uq.edu.au | Diode Array Detector (DAD) (280 & 440 nm) nih.gov |

| Application | Food Matrices nih.gov | Casein (Dairy) uq.edu.au | Fermentation Broth mdpi.com |

Spectroscopic Methods for Structural Elucidation of Novel Derivatives or Metabolic Intermediates (e.g., advanced NMR for conformational studies, high-resolution mass spectrometry for pathway analysis)

Confirming the identity of this compound and characterizing related metabolic products relies heavily on the synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is indispensable for the analysis of riboflavin metabolism. researchgate.net Electrospray ionization (ESI) is a common technique used to generate ions of riboflavin and its derivatives for MS analysis. nih.gov HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a novel derivative. For this compound, this would mean confirming the addition of a hexose (B10828440) moiety (C₆H₁₀O₅) to the riboflavin structure.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, yielding a characteristic pattern that provides structural information. The fragmentation of the ribityl side chain and the isoalloxazine ring of riboflavin is well-documented. researchgate.netresearchgate.net In the analysis of a glycoside, a key fragmentation would be the loss of the sugar unit (a neutral loss of 162.05 Da for a hexose), which would be a strong indicator of a glycosidic bond.

| Ion Type | m/z (Daltons) | Description | Source |

| [Riboflavin+H]⁺ | 377.146 | Protonated molecular ion of Riboflavin | massbank.eu |

| [Lumiflavin-H]⁻ | 255 | Deprotonated Lumiflavin (photoproduct) | nih.gov |

| Fragment Ion | 242 | Fragment from Lumichrome route | researchgate.net |

| Fragment Ion | 256 | Fragment from Lumiflavin route | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the definitive method for elucidating the precise three-dimensional structure and conformation of molecules. For this compound, ¹H NMR would be used to confirm the presence of both the riboflavin and glucose moieties and to determine their point of attachment. mdpi.com

The ¹H NMR spectrum of riboflavin shows characteristic signals for the aromatic protons on the isoalloxazine ring (typically around 7.8-8.0 ppm) and the two methyl groups (around 2.3-2.5 ppm). mdpi.comchemicalbook.com The protons of the ribityl side chain produce a complex set of signals at higher field. The addition of a D-glucopyranoside unit would introduce a new set of signals, including a characteristic anomeric proton signal (typically between 4.5-5.5 ppm), and analysis of 2D NMR experiments (like COSY and HMBC) would establish the connectivity between the glucose and the 5'-position of the ribityl chain. Advanced NMR techniques can also be used to study the molecular dynamics and conformation in solution. nih.gov

| Proton Type | Chemical Shift (δ) Range (ppm) | Description | Source |

| Aromatic Protons | 7.77 - 7.79 | Protons on the isoalloxazine ring | mdpi.com |

| Methyl Protons | 2.30 - 2.40 | Protons of the two methyl groups | mdpi.com |

| Ribityl Protons | 3.62 - 4.92 | Protons on the ribityl side chain | chemicalbook.com |

| Imide Proton (N3-H) | ~11.35 | Exchangeable proton on the ring | chemicalbook.com |

Development of Bioassays for Investigating Enzymatic Activities Related to this compound Metabolism

Investigating the enzymes that synthesize or metabolize this compound requires the development of specific bioassays. These assays are crucial for identifying and characterizing enzymes such as a putative riboflavin glucosyltransferase or a glucosidase.

Enzyme-Linked and Competitive Binding Assays: Assays can be designed based on the principle of competitive binding. For instance, an enzyme-linked competitive binding assay has been developed for riboflavin itself. nih.gov This method involves competition between the analyte (riboflavin) and an enzyme-labeled riboflavin conjugate for a limited number of binding sites on an immobilized riboflavin-binding protein. nih.govcnif.cn A similar principle could be applied to develop an assay for this compound, provided a specific binding protein or antibody could be generated.

Chromatography-Based Activity Assays: A direct and powerful method for assaying enzymatic activity is to use the chromatographic techniques described in section 7.1. To measure the activity of a hypothetical glucosyltransferase, one would incubate the enzyme with its substrates (e.g., riboflavin and a sugar donor like UDP-glucose) and monitor the reaction over time. Aliquots of the reaction mixture would be analyzed by HPLC to quantify the decrease in the substrate (riboflavin) peak and the corresponding increase in the product (this compound) peak. This approach provides a direct, quantitative measure of enzyme activity.

Assays for Related Metabolic Enzymes: In a broader context, the metabolic impact of forming a riboflavin glycoside could be assessed by measuring the activity of key FAD-dependent enzymes. Glutathione (B108866) reductase, an enzyme crucial for antioxidant defense, requires FAD as a cofactor, and its activity in red blood cells is a common biomarker for riboflavin status. oregonstate.edu A significant diversion of riboflavin into a glycoside form could potentially impact the pool of FAD available for such enzymes.

| Assay Type | Principle | Target | Application |

| Enzyme-Linked Competitive Binding Assay | Competition between analyte and enzyme-labeled analyte for a binding protein. nih.gov | Riboflavin and its analogs | Quantification in biological fluids and extracts. nih.gov |

| HPLC-Based Activity Assay | Chromatographic separation and quantification of substrates and products over time. | Specific enzymes (e.g., glucosyltransferase) | Characterization of enzyme kinetics (Kₘ, Vₘₐₓ). |

| Riboflavin Synthase Assay | Monitoring the conversion of 6,7-dimethyl-8-ribityllumazine (B135004) to riboflavin. wikipedia.org | Riboflavin Synthase | Studying the final step of riboflavin biosynthesis. wikipedia.orgnih.gov |

| Glutathione Reductase Activity Assay | Spectrophotometric measurement of NADPH consumption in the presence and absence of exogenous FAD. oregonstate.edu | FAD-dependent enzymes | Functional assessment of riboflavin status in tissues. oregonstate.edu |

Biotechnological Production and Metabolic Engineering of 5 D Riboflavin D Glucopyranoside

Optimization of Microbial Fermentation Processes for Enhanced Yields

The microbial production of 5'-D-Riboflavin-D-glucopyranoside has been notably achieved using various fungal strains, with a particular emphasis on the genus Mucor. tandfonline.comtandfonline.com Research has demonstrated that several strains of Mucor, as well as other molds like Aspergillus, Penicillium, and Rhizopus, can synthesize this compound when cultivated in specific media. tandfonline.comtandfonline.com The optimization of the fermentation process is critical for maximizing yields and involves fine-tuning various physical and chemical parameters.

Key Research Findings:

A crucial factor in the production of this compound is the selection of an appropriate glucosyl donor. Studies using washed mycelium of Mucor javanicus have shown that maltosyl compounds are highly effective for the glycosylation of riboflavin (B1680620). tandfonline.comtandfonline.com In contrast, simple sugars and other carbohydrates are largely inactive.

| Compound | Effectiveness as a Glucosyl Donor |

|---|---|

| Maltose (B56501) | Effective |

| Dextrin | Effective |

| Amylose (B160209) | Effective |

| Soluble Starch | Effective |

| Glucose | Inactive |

| Fructose | Inactive |

| Sucrose (B13894) | Inactive |

| Lactose | Inactive |

| Dextran | Inactive |

Fermentation conditions are meticulously controlled to promote microbial growth and product formation. For instance, the cultivation of M. javanicus involves inoculating a basal medium and incubating it under aerobic, shaking conditions at temperatures around 30°C for several days. tandfonline.com The optimization of medium components, such as carbon and nitrogen sources, pH, and temperature, is a common strategy to improve yields in microbial fermentation. ekb.egnih.gov For the production of the precursor riboflavin, studies with various microorganisms have shown that factors like the choice of yeast extract, glucose concentration, and specific mineral supplements significantly impact the final titer. researchgate.net For example, in Lactobacillus plantarum, the highest riboflavin production was achieved at 40°C and a pH between 6 and 7. nih.gov While these specific conditions are for riboflavin, they provide a foundational methodology for optimizing the production of its glycosylated form. The process generally reaches its peak production during the stationary phase of microbial growth. ekb.eg

Genetic and Metabolic Engineering Strategies in Host Organisms for Biosynthesis Pathway Enhancement

The biosynthesis of this compound is fundamentally dependent on the availability of its precursor, riboflavin. Therefore, a primary focus of metabolic engineering is to create robust microbial strains that overproduce riboflavin. The most commonly engineered organisms for this purpose are Bacillus subtilis and Escherichia coli, chosen for their well-understood genetics and rapid growth. engineering.org.cnnih.gov

The biosynthesis of riboflavin begins with two key precursor molecules: guanosine (B1672433) 5'-triphosphate (GTP) and D-ribulose 5-phosphate (Ru5P). nih.gov Metabolic engineering strategies are designed to increase the intracellular pools of these precursors and enhance the flux through the riboflavin biosynthetic pathway. researchgate.netnih.gov

Engineering Strategies in Host Organisms:

Enhancing Precursor Supply: A critical strategy involves redirecting carbon flux towards the pentose (B10789219) phosphate (B84403) pathway (PPP) to increase the supply of Ru5P. nih.gov This is often achieved by deleting genes of competing pathways, such as pgi (encoding glucose-6-phosphate isomerase) in E. coli. nih.gov Additionally, overexpression of key PPP enzymes like glucose-6-phosphate dehydrogenase (zwf) and 6-phosphogluconate dehydrogenase (gnd) can further boost Ru5P levels. nih.govnih.gov The supply of the other precursor, GTP, is enhanced by engineering the purine (B94841) biosynthesis pathway, for instance by overexpressing genes like prs (ribose-phosphate diphosphokinase) and deregulating key control points to prevent feedback inhibition. engineering.org.cnnih.govnih.gov

Overexpression of Riboflavin Pathway Genes: The core of the strategy is the overexpression of the genes in the riboflavin (rib) operon. In B. subtilis, this operon includes the genes ribG, B, A, H, T. engineering.org.cnnih.gov In E. coli, the key genes are ribA, B, C, D, E. nih.gov Overexpressing these genes, often as a single cassette, removes bottlenecks in the conversion of GTP and Ru5P to riboflavin. nih.govnih.gov The ribA gene is particularly important as it encodes a rate-limiting bifunctional enzyme. engineering.org.cn

Elimination of Regulatory Bottlenecks: Riboflavin biosynthesis is tightly regulated. In many bacteria, the pathway is controlled by a feedback mechanism involving an FMN riboswitch, which can terminate transcription of the rib operon when flavin levels are high. nih.govnih.gov Deleting this FMN riboswitch has been shown to be an effective strategy to increase ribB transcript levels and significantly enhance riboflavin production in E. coli. nih.gov

| Gene | Encoded Enzyme | Function in Pathway |

|---|---|---|

| ribA | GTP cyclohydrolase II / 3,4-dihydroxy-2-butanone-4-phosphate synthase (bifunctional) | Catalyzes the first committed steps from both GTP and Ru5P precursors. |

| ribB / ribE | 3,4-dihydroxy-2-butanone 4-phosphate synthase / 6,7-dimethyl-8-ribityllumazine (B135004) synthase | Involved in forming the pteridine (B1203161) ring structure. |

| ribD | Bifunctional deaminase/reductase | Modifies the pyrimidine (B1678525) intermediate derived from GTP. |

| ribC / ribH | Riboflavin synthase | Catalyzes the final step, combining two molecules of 6,7-dimethyl-8-ribityllumazine to form riboflavin. |

| zwf | Glucose-6-phosphate dehydrogenase | Key enzyme in the pentose phosphate pathway for Ru5P supply. |

| purF | Amidophosphoribosyltransferase | A key regulatory enzyme in the de novo purine pathway for GTP supply. |

By combining these strategies, engineered strains of E. coli have achieved riboflavin titers of over 10 g/L in fed-batch fermentations. engineering.org.cn Such high-yield riboflavin platforms are the essential starting point for the subsequent enzymatic or whole-cell conversion to this compound.

Development of Cell-Free Systems for this compound Production

Cell-free biosystems represent an emerging frontier for the production of complex biochemicals, offering a powerful alternative to traditional whole-cell fermentation. mdpi.comresearchgate.net These systems utilize cellular machinery—such as enzymes, cofactors, and energy sources—in an in vitro environment, free from the constraints of a living cell. mdpi.comresearchgate.net This approach allows for direct control over reaction conditions, eliminates issues of substrate or product toxicity to the host, and can lead to higher product titers. researchgate.net

While a dedicated cell-free system for the industrial production of this compound is still in development, its construction is conceptually straightforward based on successes with other secondary metabolites like betanin and lycopene. nih.gov The feasibility of the core reaction is supported by early studies demonstrating the biosynthesis of riboflavin itself in cell-free extracts. nih.gov

A hypothetical cell-free system for this compound would involve two main stages:

Riboflavin Supply: The precursor, riboflavin, could be produced within the cell-free system by assembling the complete enzymatic pathway from GTP and Ru5P. This involves adding the purified enzymes encoded by the rib genes. Alternatively, riboflavin produced from a separate, highly efficient fermentation process could be supplied exogenously to the reaction.

Glycosylation Reaction: The key final step is the enzymatic transfer of a glucose unit to riboflavin. This would be catalyzed by a specific glucosyltransferase. This enzyme could be sourced from organisms known to produce the compound, such as Mucor javanicus, and added to the cell-free system in a purified, highly active form. tandfonline.com

The reaction mixture would be supplemented with the necessary substrates (riboflavin and an effective glucosyl donor like maltose), along with cofactors and an energy regeneration system to sustain the enzymatic activity. tandfonline.commdpi.com The development of such systems, which can be lyophilized for stability and on-demand use, holds promise for the decentralized and efficient manufacturing of valuable flavin derivatives. researchgate.net

Comparative Biochemical Analysis with Other Riboflavin Glycosides and Flavonoid Glycoconjugates

Comparative Enzymology of Glycosyltransferases Acting on Riboflavin (B1680620) and Related Flavonoids

The enzymatic attachment of sugar moieties to acceptor molecules is predominantly carried out by glycosyltransferases (GTs). In plants, the largest group of GTs involved in secondary metabolism are the UDP-dependent glycosyltransferases (UGTs), which utilize an activated sugar donor, such as UDP-glucose, to glycosylate a wide array of substrates, including flavonoids. mdpi.com

Flavonoid UGTs are highly diverse and are often classified based on the position of the hydroxyl group they target on the flavonoid aglycone. This leads to specific enzyme families such as flavonoid 3-O-glycosyltransferases (3GTs), 5-O-glycosyltransferases (5GTs), and 7-O-glycosyltransferases (7GTs). nih.gov For instance, studies on rice have identified distinct UGTs responsible for producing flavone (B191248) 7-O-glucosides and flavone 5-O-glucosides, highlighting the regioselectivity of these enzymes. nih.gov While some flavonoid UGTs are highly specific, others exhibit a degree of promiscuity, capable of acting on multiple flavonoid substrates like kaempferol (B1673270) and quercetin, or even other phenolic compounds. mdpi.comnih.gov The enzyme UDP-glucose:flavonoid 3-O-glycosyltransferase (VvGT1) from grapes, for example, can glycosylate a range of flavonoids but shows significantly lower activity towards substrates lacking a C4 carbonyl group. nih.gov

In contrast, the formation of 5'-D-Riboflavin-α-D-glucopyranoside has been notably observed in growing cultures of certain molds, such as Mucor javanicus. tandfonline.comoup.comtandfonline.com This reaction is catalyzed by a transglucosidase activity that transfers a glucosyl unit from a donor substrate to riboflavin. Research has shown that maltosyl compounds like maltose (B56501), dextrin, and amylose (B160209) are effective glucosyl donors for this transformation, whereas monosaccharides (glucose, fructose) and other disaccharides (sucrose, lactose) are inactive. tandfonline.comoup.com This indicates a different enzymatic mechanism compared to the typical plant UGTs, as it involves a glycoside-to-glycoside transfer rather than using a nucleotide-activated sugar. The enzyme acts on the primary alcohol at the 5'-position of riboflavin's ribityl side chain, a structurally distinct location from the phenolic hydroxyls on the aromatic rings of flavonoids.

| Feature | Flavonoid Glycosyltransferases (UGTs) | Riboflavin Transglucosidase (from Mucor) |

| Enzyme Class | UDP-dependent Glycosyltransferase (EC 2.4.1.x) | Transglucosidase / Glycoside Hydrolase (EC 3.2.1.x) with transferase activity |

| Typical Donor Substrate | UDP-sugars (e.g., UDP-glucose, UDP-rhamnose) | Disaccharides or Polysaccharides (e.g., Maltose, Dextrin, Soluble Starch) tandfonline.comoup.com |

| Typical Acceptor Substrate | Flavonoid aglycones (e.g., Quercetin, Kaempferol, Apigenin) nih.govnih.gov | Riboflavin tandfonline.comoup.com |

| Site of Glycosylation | Phenolic hydroxyl groups on the A, B, or C rings (e.g., 3-OH, 5-OH, 7-OH) nih.gov | Primary hydroxyl group at the 5'-position of the ribityl side chain |

| Organism Source | Primarily Plants mdpi.comnih.gov | Fungi (e.g., Mucor, Aspergillus, Penicillium) tandfonline.comoup.com |

Analysis of Structural Homologies and Functional Divergences Among Glycosylated Flavins

Flavins are structurally defined by a tricyclic heteroaromatic isoalloxazine ring, which is responsible for their redox properties, linked to a ribityl side chain. wikipedia.orgnih.gov In the parent molecule, riboflavin (Vitamin B2), this side chain is an alcohol derived from ribose. youtube.com Modifications to this side chain, particularly at the terminal 5'-hydroxyl group, give rise to the most important flavin derivatives.

5'-D-Riboflavin-D-glucopyranoside is a true glycoside, where a D-glucose molecule is attached via an α-glycosidic bond to the 5'-hydroxyl of the ribityl chain. tandfonline.com This structural modification is distinct from the naturally occurring bioactive coenzyme forms of riboflavin:

Flavin Mononucleotide (FMN): This molecule is not a glycoside but a phosphate (B84403) ester. A phosphate group is added to the 5'-hydroxyl of riboflavin, a reaction catalyzed by riboflavin kinase. mdpi.comoaepublish.com

Flavin Adenine (B156593) Dinucleotide (FAD): This is a more complex derivative where FMN is linked via a pyrophosphate bridge to adenosine (B11128) monophosphate (AMP). youtube.commdpi.com

These modifications at the same 5'-position lead to profound functional divergences. The addition of the phosphate in FMN and the adenylyl group in FAD are essential for their roles as prosthetic groups in a vast number of oxidoreductase enzymes (flavoproteins). kcl.ac.uknih.gov These moieties provide the necessary chemical handles for the coenzymes to bind tightly, yet often non-covalently, within the active sites of their partner enzymes, facilitating electron transfer in countless metabolic reactions. mdpi.com

The glycosylation seen in this compound likely imparts different properties. Similar to the glycosylation of flavonoids, the addition of a sugar moiety is expected to increase water solubility and chemical stability. nih.gov However, by occupying the 5'-position, the glucose molecule sterically hinders or prevents the phosphorylation by riboflavin kinase, thereby inhibiting its conversion into FMN and FAD. This effectively blocks its entry into the primary metabolic pathway where riboflavin exerts its vitamin activity. mdpi.comoaepublish.com Consequently, the function of this compound diverges from that of a vitamin precursor to a more stable, soluble storage form or a molecule with an as-yet-uncharacterized biological role.

This contrasts with flavonoid glycoconjugates, where glycosylation occurs on the core ring structure. This modification also enhances solubility and stability and is crucial for their transport and storage in plant vacuoles. nih.gov However, it generally reduces the antioxidant activity compared to the free aglycone. nih.gov

| Compound | Core Structure | Modifying Group | Position of Modification | Primary Functional Implication |

| Riboflavin | Isoalloxazine ring + Ribityl chain | Hydroxyl (-OH) | 5'-position | Precursor to coenzymes FMN and FAD. wikipedia.org |

| This compound | Isoalloxazine ring + Ribityl chain | α-D-Glucose | 5'-position | Increased solubility/stability; conversion to FMN/FAD is blocked. |

| Flavin Mononucleotide (FMN) | Isoalloxazine ring + Ribityl chain | Phosphate | 5'-position | Active coenzyme; prosthetic group for flavoproteins (e.g., Complex I). kcl.ac.uk |

| Flavin Adenine Dinucleotide (FAD) | Isoalloxazine ring + Ribityl chain | Adenosine Diphosphate | 5'-position | Active coenzyme; prosthetic group for numerous flavoproteins (e.g., Succinate Dehydrogenase). kcl.ac.uk |

| Quercetin-3-O-glucoside | Flavonoid (Flavonol) | D-Glucose | 3-position (C ring) | Increased solubility/stability; transport and storage form in plants. nih.gov |

Cross-Species Analysis of Metabolic Pathways Involving Different Riboflavin Glycosides

The metabolic pathways involving riboflavin show significant divergence across different biological kingdoms. Plants, fungi, and most bacteria are capable of de novo synthesis of riboflavin, whereas mammals must obtain it from their diet. wikipedia.orgnih.gov

The canonical biosynthesis pathway in bacteria and plants starts with guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. nih.govengineering.org.cn A series of enzymatic steps catalyzed by proteins such as GTP cyclohydrolase II, 3,4-dihydroxy-2-butanone-4-phosphate synthase, lumazine (B192210) synthase, and riboflavin synthase leads to the formation of riboflavin. nih.govyoutube.com In most of these organisms, the synthesized riboflavin is subsequently converted to FMN and FAD to serve as essential cofactors. mdpi.com

The formation of this compound represents a distinct metabolic branch found in certain fungal species, particularly of the genus Mucor. tandfonline.comoup.com This pathway utilizes riboflavin itself as a substrate, diverting it from the FMN/FAD synthesis pathway. It is a specialized metabolic route that appears to be prominent when these molds are cultured on specific carbohydrate sources like maltose. tandfonline.com This pathway is not a universal feature of fungi; for example, the well-studied yeast Saccharomyces cerevisiae primarily focuses on the standard conversion of riboflavin to its active coenzymes.

In mammals, the metabolic pathway is one of absorption and conversion, not synthesis. Dietary FAD and FMN are hydrolyzed in the upper small intestine by non-specific phosphatases to release free riboflavin. mdpi.comnih.gov The free riboflavin is then absorbed by intestinal cells via specific riboflavin transporters (RFVTs). nih.govnih.gov Inside the cells, riboflavin is converted back to FMN and FAD by riboflavin kinase and FAD synthase, respectively, to be used by the host's enzymes. kcl.ac.uk Any ingested this compound would likely encounter intestinal glycosidases, enzymes that cleave sugar bonds. It is hypothesized that these enzymes would hydrolyze the glycoside into free riboflavin and glucose, allowing the riboflavin to be absorbed and enter the mammalian metabolic pathway as usual.

| Organism/Group | De Novo Synthesis | Key Precursors (for Synthesis) | Formation of this compound | Primary Metabolic Fate of Riboflavin |

| Bacteria (e.g., B. subtilis) | Yes nih.gov | GTP, Ribulose 5-phosphate nih.gov | Not typically reported | Conversion to FMN and FAD for use as coenzymes. |

| Plants | Yes nih.gov | GTP, Ribulose 5-phosphate nih.gov | Not typically reported | Conversion to FMN and FAD for use as coenzymes. |

| Fungi (e.g., S. cerevisiae) | Yes nih.gov | GTP, Ribulose 5-phosphate nih.gov | Not typically reported | Conversion to FMN and FAD for use as coenzymes. |

| Fungi (e.g., Mucor javanicus) | Yes | GTP, Ribulose 5-phosphate | Yes, via transglucosylation from maltose. tandfonline.comoup.com | Conversion to FMN/FAD and/or glycosylation to form this compound. |

| Mammals (e.g., Humans) | No nih.gov | N/A (Dietary intake required) | No | Absorption of free riboflavin, followed by intracellular conversion to FMN and FAD. mdpi.comnih.gov |

Future Research Directions and Unexplored Avenues for 5 D Riboflavin D Glucopyranoside

Discovery of Novel Biological Functions and Regulatory Mechanisms in Model Organisms

The foundational role of riboflavin (B1680620) lies in its conversion to FMN and FAD, which are indispensable coenzymes for a multitude of flavoproteins that drive cellular metabolism, energy production, and antioxidant defense. wikipedia.orgoregonstate.edu The addition of a glucosyl moiety to riboflavin suggests several potential biological functions for 5'-D-Riboflavin-D-glucopyranoside that warrant investigation.

Future research should focus on elucidating whether this compound serves as:

A storage or transport form: Similar to how plants store other vitamins in glycosylated forms, this compound could represent a stable, water-soluble depot of riboflavin, to be hydrolyzed and released when the cell requires it.

A modulator of riboflavin homeostasis: The biosynthesis of riboflavin is tightly regulated in many bacteria through mechanisms like FMN-binding riboswitches that control the expression of the rib operon. nih.gov It would be crucial to investigate if this compound or its metabolites can interact with these genetic regulatory elements, potentially fine-tuning riboflavin synthesis or uptake.

A molecule with unique bioactivity: The glucose attachment may confer novel biological activities distinct from riboflavin, FMN, or FAD. Research in model organisms could explore its potential role in cell signaling, immune function, or as an antioxidant with different properties. physiology.orgnih.gov Studies on the human riboflavin transporter hRFVT-3 have shown that glycosylation of the transporter itself is critical for its function and cell surface expression, highlighting the importance of glycosylation in the broader context of riboflavin biology. physiology.org

Investigating these possibilities in model organisms like Bacillus subtilis, Saccharomyces cerevisiae, or even plant models like Arabidopsis thaliana could unveil previously unknown layers of flavin metabolism and function. nih.govnih.govmdpi.com

Exploration of New Enzymatic Systems and Biocatalysts for Synthesis and Modification

The biosynthesis of riboflavin is a well-defined multi-enzyme process. wikipedia.org However, the enzymatic machinery responsible for producing this compound is largely uncharacterized. Research has shown that molds of the genus Mucor can produce the compound, suggesting the presence of a specific enzyme, likely a type of glycosyltransferase. oup.comtandfonline.com

Future exploration in this area should include:

Discovery and Characterization of Glycosyltransferases: A primary goal is to identify and isolate the specific enzyme(s) from Mucor or other microorganisms that catalyze the transfer of glucose to riboflavin. This involves protein purification, gene identification, and heterologous expression to characterize the enzyme's substrate specificity, kinetics, and optimal reaction conditions.

Biocatalyst Development: Once identified, this enzyme could be developed as a biocatalyst for the efficient, clean, and stereospecific synthesis of this compound. Enzymatic glycosylation is an attractive, environmentally friendly strategy for producing valuable bioactive compounds. mdpi.com

Protein Engineering: Existing glycosyltransferases or glycosidases could be engineered to improve their efficiency or to alter their specificity, enabling the production of a range of novel riboflavin glycosides with potentially enhanced properties. mdpi.com

The table below outlines key enzymes in the known riboflavin metabolic pathway, providing a basis from which to search for the novel glycosylating enzymes.

| Enzyme Name | EC Number | Function in Riboflavin Metabolism | Potential Relevance for Glucoside Research |

| GTP Cyclohydrolase II | 3.5.4.25 | Catalyzes the first committed step in riboflavin biosynthesis. | Precursor pathway enzyme. |

| 3,4-Dihydroxy-2-butanone-4-phosphate (DHBP) Synthase | 4.1.99.12 | Synthesizes a key precursor for the lumazine (B192210) ring. | Precursor pathway enzyme. |

| Lumazine Synthase | 2.5.1.78 | Catalyzes the formation of 6,7-dimethyl-8-ribityllumazine (B135004). | Central pathway enzyme. |

| Riboflavin Synthase | 2.5.1.9 | Catalyzes the final step in riboflavin synthesis. ebi.ac.uk | Produces the substrate for glycosylation. |

| Riboflavin Kinase | 2.7.1.26 | Phosphorylates riboflavin to FMN. nih.gov | Competes for the riboflavin substrate pool. |

| FAD Synthetase | 2.7.7.2 | Adenylylates FMN to FAD. nih.gov | Further metabolizes the active forms. |

| Riboflavin Glucosyltransferase | Unknown | Hypothesized to transfer a glucose moiety to riboflavin. | Primary target for discovery and biocatalysis. |

This interactive table summarizes key enzymes in riboflavin metabolism and highlights the yet-to-be-discovered enzyme for glucoside synthesis.

Application of Omics Technologies to Elucidate Comprehensive Metabolic Networks Involving the Compound

To understand the complete picture of how this compound fits into cellular life, a systems-level approach is necessary. Modern "omics" technologies offer a powerful toolkit for this purpose. A comprehensive multi-omics analysis of a producing organism, like Mucor javanicus, could provide unprecedented insights. oup.com

Future research strategies should leverage:

Genomics and Transcriptomics: To identify the gene encoding the putative riboflavin glucosyltransferase and to understand how its expression is regulated in response to different environmental cues or metabolic states. This can also reveal other genes and pathways whose expression is correlated with the compound's production.

Proteomics: To confirm the presence and abundance of the glycosylating enzyme and other related proteins, providing a direct link between the genetic information and functional machinery.

Metabolomics and Fluxomics: To track the flow of carbon from primary substrates (like glucose) through central metabolism (e.g., pentose (B10789219) phosphate (B84403) pathway) and into the final glycosylated product. nih.gov This would quantify the metabolic investment in producing the compound and identify potential bottlenecks or competing pathways, which is critical for future metabolic engineering efforts. mdpi.comnih.gov

By integrating these datasets, a comprehensive metabolic network model can be constructed, placing this compound within the broader context of the organism's physiology and revealing its interactions with other metabolic pathways. nih.gov

Potential for Non-Clinical Biotechnological Innovations Derived from this compound Research

The industrial production of riboflavin is a major biotechnological success, having almost completely replaced chemical synthesis. nih.gov Research into this compound could unlock a new generation of flavin-based products with novel or improved properties. The addition of a glucose moiety can significantly alter physicochemical characteristics like solubility, stability, taste, and bioavailability.

Potential biotechnological innovations to be explored include:

Food and Beverage Industry: The glucoside may offer superior water solubility or stability in certain food matrices, making it a more effective or versatile food colorant or fortificant. Its taste profile might also be more desirable than that of standard riboflavin.

Nutraceuticals and Supplements: The compound could function as a "slow-release" form of riboflavin, with different absorption kinetics in the human gut. nih.gov This could be advantageous for maintaining stable vitamin B2 levels over a longer period.

Cosmetics: Riboflavin is used in cosmetics, and its derivatives are explored for their antioxidant properties which are beneficial for skin health. nih.gov A glycosylated form might offer better formulation properties or skin permeability.

Biomaterials: The unique structure could be explored as a building block for creating novel biocompatible polymers or materials.

The table below contrasts the known applications of riboflavin with the hypothetical potential of its D-glucopyranoside derivative.

| Property/Application | Riboflavin (Vitamin B2) | This compound (Hypothetical) |

| Primary Role | Vitamin, Coenzyme Precursor nih.gov | Potential storage/transport form, bioactive molecule |

| Food Additive | Food colorant (E101), Nutrient fortification nih.gov | Potentially improved solubility, stability, or taste profile |

| Pharmaceuticals | Treatment of deficiency, Migraine prevention nih.gov | Potential for modified release/absorption, novel therapeutic activities |

| Cosmetics | Antioxidant, Skin conditioning | Potential for enhanced stability or skin penetration |

| Solubility | Water-soluble | Potentially higher water solubility |

This interactive table compares the established uses of riboflavin with the prospective applications of its glycosylated derivative, highlighting areas for future innovation.

Q & A

Q. What are the primary methods for identifying and quantifying 5'-D-Riboflavin-D-glucopyranoside in microbial cultures?

- Methodological Answer : Identification typically involves high-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 267 nm for riboflavin derivatives). For quantification, calibration curves using purified standards are essential. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to distinguish glycosidic linkages) and mass spectrometry (MS) for molecular weight validation. Washed mycelium extracts from Mucor strains grown in riboflavin-enriched media are centrifuged and filtered before analysis to remove cellular debris .

| Effective Glucosyl Donors | Inactive Donors |

|---|---|

| Maltose, Dextrin, Amylose | Glucose, Fructose |

| Soluble Starch | Sucrose, Lactose |

| Table 1: Substrate specificity for this compound synthesis in Mucor javanicus . |

Q. How are optimal culture conditions determined for microbial production of this compound?

- Methodological Answer : A factorial design approach is used to optimize parameters:

- Carbon Source : Maltose (10–20 g/L) enhances glycosylation efficiency.

- pH : Maintained at 6.5–7.0 to favor Mucor growth.

- Incubation : 72 hours at 28°C under aerobic conditions.

Post-cultivation, biomass is separated via centrifugation, and extracellular metabolites are extracted for analysis. Riboflavin concentration (1–2 mM) in the medium is critical to avoid feedback inhibition .

Q. What analytical techniques validate the purity of synthesized this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile:water = 20:80).

- Spectroscopy : UV-Vis spectra (peak at 445 nm for flavin derivatives) and circular dichroism (CD) to confirm stereochemistry.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hygroscopicity, critical for storage .

Advanced Research Questions

Q. How do enzymatic pathways in Mucor spp. regulate the glycosylation of riboflavin?

- Methodological Answer : Transcriptomic profiling (RNA-seq) of Mucor javanicus under riboflavin-enriched conditions identifies upregulated glycosyltransferases. In vitro assays with UDP-glucose as a co-substrate confirm enzyme activity. Knockout strains (via CRISPR-Cas9) lacking specific GT genes are used to validate pathway dependencies. Comparative studies with Aspergillus and Penicillium highlight genus-specific glycosylation mechanisms .

Q. What strategies resolve contradictions in reported bioactivity of this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity Variability : Rigorous purification (e.g., size-exclusion chromatography) ensures >95% purity.

- Assay Conditions : Standardize cell-based assays (e.g., Caco-2 for absorption studies) with controls for pH and redox state.